![molecular formula C11H11NO3 B1428724 Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate CAS No. 1000045-93-1](/img/structure/B1428724.png)
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
Overview
Description
“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate” is a chemical compound with the CAS Number: 1000045-93-1 and a molecular weight of 205.21 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines, which includes “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate”, can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The linear formula of “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate” is C11H11NO3 . The InChI code is 1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13) .Chemical Reactions Analysis
The synthesis of “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate” involves a Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Physical And Chemical Properties Analysis
“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate” is a solid at room temperature . It has a boiling point of 402.4±45.0C at 760 mmHg and a flash point of 197.2 .Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of bioactive molecules, particularly those with antimicrobial, antiviral, and anticancer properties . Its structure is a key moiety in many natural and synthetic chemical building blocks, making it invaluable for pharmaceutical research.
Development of Green Chemistry Protocols
Researchers utilize this compound to develop green chemistry protocols, emphasizing environmentally benign reaction conditions . It’s used in solvent-free conditions via the Biginelli reaction, which is a significant step towards sustainable chemical practices.
Creation of Antihypertensive Agents
The compound’s derivatives, such as ®-SQ32926 , are explored for their potential as antihypertensive agents . This application is crucial for developing new medications to manage high blood pressure.
Anti-proliferative Agents
Derivatives like Oxo-Monastrol and its analogs are studied for their anti-proliferative effects, which are essential in cancer treatment strategies . These compounds can inhibit cell division, making them potential candidates for anticancer drugs.
Sedatives and HIV Medications
The compound’s framework is present in sedatives like veranal and HIV medications such as zidovudine . This highlights its versatility and importance in synthesizing a wide range of therapeutic agents.
Adrenergic Receptor Antagonists
It includes derivatives that act as adrenergic receptor antagonists for the treatment of conditions like prostatic hyperplasia . This application is significant for patients suffering from urinary retention issues.
Multicomponent Reaction Catalysts
The compound is used in multicomponent reactions, serving as a catalyst that facilitates the synthesis of complex molecules in a single reaction vessel . This is a key technique in combinatorial chemistry, which accelerates drug discovery.
Analytical Chemistry
In analytical chemistry, this compound can be used to study intramolecular hydrogen bonding and other molecular interactions . Understanding these interactions is crucial for the design of new molecules with desired properties.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that tetrahydroquinoline derivatives have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that tetrahydroquinoline analogs exert their effects through various mechanisms, depending on the specific compound and its targets .
Biochemical Pathways
Tetrahydroquinoline analogs are known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant .
Result of Action
Tetrahydroquinoline analogs are known to have diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions .
Action Environment
It is known that the compound is stable at room temperature .
properties
IUPAC Name |
methyl 2-oxo-3,4-dihydro-1H-quinoline-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGJUSPLIAWGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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